3-Chloro-2-methoxy-4-(2-oxoethyl)benzonitrile
Description
3-Chloro-2-methoxy-4-(2-oxoethyl)benzonitrile is a versatile organic compound characterized by its chloro, methoxy, and nitrile functional groups
Properties
Molecular Formula |
C10H8ClNO2 |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
3-chloro-2-methoxy-4-(2-oxoethyl)benzonitrile |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10-8(6-12)3-2-7(4-5-13)9(10)11/h2-3,5H,4H2,1H3 |
InChI Key |
DNADYNZKFMAYSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)CC=O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methoxy-4-(2-oxoethyl)benzonitrile typically involves multi-step organic reactions
Industrial Production Methods: In an industrial setting, the compound is produced through optimized chemical reactions that ensure high yield and purity. Large-scale synthesis often involves the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-methoxy-4-(2-oxoethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used for reduction reactions.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Chloro-2-methoxy-4-(2-oxoethyl)benzoic acid
Reduction: 3-Chloro-2-methoxy-4-(2-oxoethyl)benzylamine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Chloro-2-methoxy-4-(2-oxoethyl)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 3-Chloro-2-methoxy-4-(2-oxoethyl)benzonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
3-Chloro-2-methoxybenzonitrile
4-Chloro-2-methoxybenzonitrile
3-Chloro-4-methoxybenzonitrile
Uniqueness: 3-Chloro-2-methoxy-4-(2-oxoethyl)benzonitrile is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its presence of both chloro and methoxy groups on the benzene ring, along with the nitrile and 2-oxoethyl groups, distinguishes it from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
